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Compound of Interest

Compound Name: Bis(2-formylphenyl) Ether

Cat. No.: B1268485 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for Bis(2-formylphenyl) ether. The intended audience

for this document includes researchers, scientists, and professionals in the field of drug

development and chemical synthesis.

Summary of Spectral Data
The following tables summarize the key spectral data obtained for Bis(2-formylphenyl) ether.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.51 s 2H Aldehydic H

7.99 dd 2H Aromatic H

7.61 t 2H Aromatic H

7.32 t 2H Aromatic H

6.96 d 2H Aromatic H

Solvent: CDCl₃, Frequency: 400 MHz
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Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

189.5 Aldehydic C=O

160.7 Aromatic C-O

135.9 Aromatic C-H

128.9 Aromatic C-CHO

127.8 Aromatic C-H

124.5 Aromatic C-H

119.9 Aromatic C-H

Note: The assignments are based on typical chemical shift ranges for the functional groups

present.

Table 3: IR Spectral Data
Frequency (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium Aldehydic C-H stretch

~1700 Strong
Aromatic Aldehyde C=O

stretch

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1240 Strong
Aryl-O-Aryl asymmetric C-O-C

stretch

~1150 Strong
Aryl-O-Aryl symmetric C-O-C

stretch

~750 Strong Ortho-disubstituted C-H bend

Note: The values are typical for aromatic aldehydes and diaryl ethers.

Experimental Protocols
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The spectral data presented in this guide are based on standard laboratory procedures for

NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Bis(2-formylphenyl) ether is prepared by dissolving approximately 10-20 mg of

the compound in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR

tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard (δ 0.00). For ¹³C NMR, the solvent peak is used as a reference.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A

small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a

thin pellet. Alternatively, the spectrum can be obtained from a solution of the compound in a

suitable solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis of Bis(2-
formylphenyl) ether, from sample preparation to data interpretation.
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Sample Preparation
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Caption: Workflow for the spectral analysis of Bis(2-formylphenyl) ether.

To cite this document: BenchChem. [Spectroscopic Profile of Bis(2-formylphenyl) Ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268485#bis-2-formylphenyl-ether-spectral-data-
nmr-and-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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